3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide is a chemical compound with the molecular formula C10H12N2O2. It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with appropriate amine and carboxamide reagents. One common method involves the use of palladium-mediated cross-coupling reactions . The reaction conditions often include the use of palladium catalysts, base, and solvents such as dimethylformamide or toluene. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for optimizing the yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and carboxamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can produce various substituted benzopyran derivatives .
Scientific Research Applications
3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide involves its interaction with specific molecular targets in the body. It is known to bind to serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors, which are involved in the regulation of mood, anxiety, and other neurological functions . The binding of this compound to these receptors can modulate their activity, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-3,4-dihydro-2H-1-benzopyran-3-carbonitrile: Similar in structure but with a nitrile group instead of a carboxamide group.
5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives: These compounds have various substituents at the 5-position and show different pharmacological properties
Uniqueness
3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide is unique due to its specific interaction with serotonin receptors and its potential therapeutic applications. Its structure allows for modifications that can enhance its biological activity and selectivity for specific targets .
Biological Activity
3-amino-3,4-dihydro-2H-1-benzopyran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its interactions with serotonin receptors. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N2O2. It belongs to the benzopyran class of compounds, which are known for their varied biological activities. The structure includes a benzopyran moiety with an amino group and a carboxamide functional group, which are critical for its biological interactions.
The primary mechanism of action for this compound involves its binding affinity to serotonin receptors, specifically the 5-HT1A and 5-HT7 receptors. These receptors play crucial roles in regulating mood, anxiety, and other neurological functions. The compound has been shown to act as a full agonist at these receptors, leading to anxiolytic effects in various behavioral models .
1. Serotonin Receptor Interaction
Research indicates that structural modifications to the compound can enhance its affinity for serotonin receptors. For example, derivatives with specific extracyclic amino substituents demonstrated improved selectivity and binding affinity .
2. Antioxidant Properties
Studies have suggested that compounds related to 3-amino-3,4-dihydro-2H-1-benzopyran exhibit antioxidant activities. This property is beneficial in mitigating oxidative stress-related conditions .
3. Anti-inflammatory Effects
In preclinical models, derivatives of this compound have shown efficacy in reducing inflammation and pain. For instance, one study reported that a related compound significantly reduced edema in an adjuvant-induced arthritis model .
Case Study 1: Anxiolytic Activity
A series of experiments conducted on various derivatives of 3-amino-3,4-dihydro-2H-1-benzopyran demonstrated notable anxiolytic effects in vivo. The best-performing compounds were found to be full agonists at the 5-HT1A receptor and exhibited significant behavioral improvements in anxiety models .
Case Study 2: Antioxidant Activity
In vitro studies assessed the antioxidant capacity of several benzopyran derivatives. Results indicated that these compounds could scavenge free radicals effectively, suggesting potential applications in neuroprotection and age-related diseases .
Comparative Analysis
To highlight the unique properties of this compound compared to similar compounds, the following table summarizes key biological activities:
Compound | Serotonin Receptor Affinity | Antioxidant Activity | Anti-inflammatory Effects |
---|---|---|---|
3-amino-3,4-dihydro-2H-benzopyran | High | Moderate | Significant |
5-substituted derivatives | Variable | Low | Moderate |
Other benzopyran derivatives | Low | High | Variable |
Properties
IUPAC Name |
3-amino-2,4-dihydrochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-9(13)10(12)5-7-3-1-2-4-8(7)14-6-10/h1-4H,5-6,12H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQRLOJNZVASEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC1(C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.